molecular formula C15H27N3O5Si B13908326 5'-O-[tert-Butyl(dimethyl)silyl]cytidine CAS No. 72409-16-6

5'-O-[tert-Butyl(dimethyl)silyl]cytidine

Cat. No.: B13908326
CAS No.: 72409-16-6
M. Wt: 357.48 g/mol
InChI Key: FQURJFMVIDBLGD-OJAKKHQRSA-N
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Description

5’-O-[tert-Butyl(dimethyl)silyl]cytidine is a modified nucleoside where the hydroxyl group at the 5’ position of cytidine is protected by a tert-butyldimethylsilyl (TBDMS) group. This modification is commonly used in organic synthesis and nucleoside chemistry to protect hydroxyl groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine typically involves the reaction of cytidine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which then reacts with the hydroxyl group of cytidine to form the protected nucleoside .

Industrial Production Methods

Industrial production of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5’-O-[tert-Butyl(dimethyl)silyl]cytidine can undergo various chemical reactions, including:

    Oxidation: The TBDMS group is stable under mild oxidative conditions.

    Reduction: The TBDMS group is generally stable under reducing conditions.

    Substitution: The TBDMS group can be selectively removed by nucleophilic substitution using fluoride ions.

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine is cytidine, which can then undergo further chemical modifications as needed.

Scientific Research Applications

5’-O-[tert-Butyl(dimethyl)silyl]cytidine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine involves the protection of the hydroxyl group at the 5’ position of cytidine. This protection prevents unwanted side reactions during chemical synthesis, allowing for selective modification of other functional groups. The TBDMS group can be selectively removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    5’-O-[tert-Butyl(dimethyl)silyl]thymidine: Similar in structure but with thymidine instead of cytidine.

    5’-O-[tert-Butyl(dimethyl)silyl]uridine: Similar in structure but with uridine instead of cytidine.

    5’-O-[tert-Butyl(dimethyl)silyl]adenosine: Similar in structure but with adenosine instead of cytidine.

Uniqueness

5’-O-[tert-Butyl(dimethyl)silyl]cytidine is unique due to its specific use in protecting the hydroxyl group of cytidine, allowing for selective chemical modifications. Its stability under various reaction conditions and ease of deprotection make it a valuable tool in nucleoside chemistry and related fields .

Properties

CAS No.

72409-16-6

Molecular Formula

C15H27N3O5Si

Molecular Weight

357.48 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C15H27N3O5Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)18-7-6-10(16)17-14(18)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H2,16,17,21)/t9-,11-,12-,13-/m1/s1

InChI Key

FQURJFMVIDBLGD-OJAKKHQRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Origin of Product

United States

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